molecular formula C10H11NO3 B12577168 Acetic acid, oxo[[(1R)-1-phenylethyl]amino]- CAS No. 185527-09-7

Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-

Cat. No.: B12577168
CAS No.: 185527-09-7
M. Wt: 193.20 g/mol
InChI Key: RVIXKSXCAWSWSX-SSDOTTSWSA-N
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Description

Acetic acid, oxo[[(1R)-1-phenylethyl]amino]- is a chemical compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes an oxo group and an amino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo[[(1R)-1-phenylethyl]amino]- typically involves the reaction of (1R)-1-phenylethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{(1R)-1-phenylethylamine} + \text{glyoxylic acid} \rightarrow \text{acetic acid, oxo[[(1R)-1-phenylethyl]amino]-} ]

The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for acetic acid, oxo[[(1R)-1-phenylethyl]amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo[[(1R)-1-phenylethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, oxo[[(1R)-1-phenylethyl]amino]- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, oxo[[(1R)-1-phenylethyl]amino]- involves its interaction with specific molecular targets. The oxo and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, oxo[[(1S)-1-phenylethyl]amino]-: This compound is a stereoisomer of acetic acid, oxo[[(1R)-1-phenylethyl]amino]- and has similar chemical properties but different biological activity.

    Acetic acid, oxo[[(1-phenylethyl)amino]-: This compound lacks the stereochemistry of the (1R)-1-phenylethyl group and may have different reactivity and applications.

Uniqueness

Acetic acid, oxo[[(1R)-1-phenylethyl]amino]- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

185527-09-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-oxo-2-[[(1R)-1-phenylethyl]amino]acetic acid

InChI

InChI=1S/C10H11NO3/c1-7(11-9(12)10(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1

InChI Key

RVIXKSXCAWSWSX-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)O

Origin of Product

United States

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